
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid, also known as phorbic acid, is a tricarboxylic acid derivative. This compound is characterized by the presence of three carboxyl groups and two hydroxyl groups attached to a pentane backbone. It is a member of the carboxylic acids and derivatives class, specifically the tricarboxylic acids and derivatives subclass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the hydroxylation of pentane-1,3,5-tricarboxylic acid using suitable oxidizing agents. The reaction conditions typically include controlled temperature and pH to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or halides.
Applications De Recherche Scientifique
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, catalysts, and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,3-dihydroxypentane-1,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimesic Acid (Benzene-1,3,5-tricarboxylic acid): Similar tricarboxylic acid with a benzene ring instead of a pentane backbone.
Citric Acid: Another tricarboxylic acid commonly found in the citric acid cycle.
Uniqueness
1,3-Dihydroxypentane-1,3,5-tricarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups on a pentane backbone.
Propriétés
Numéro CAS |
3563-60-8 |
|---|---|
Formule moléculaire |
C8H12O8 |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
1,3-dihydroxypentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C8H12O8/c9-4(6(12)13)3-8(16,7(14)15)2-1-5(10)11/h4,9,16H,1-3H2,(H,10,11)(H,12,13)(H,14,15) |
Clé InChI |
CQBQTNMBPLCAHQ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CC(C(=O)O)O)(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


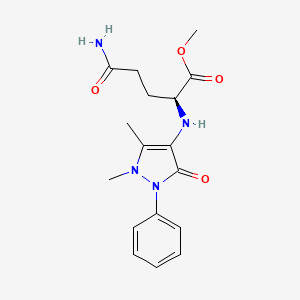

![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
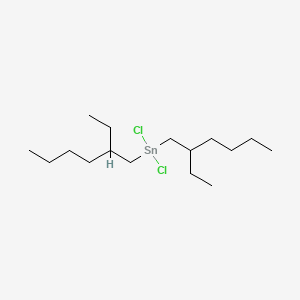
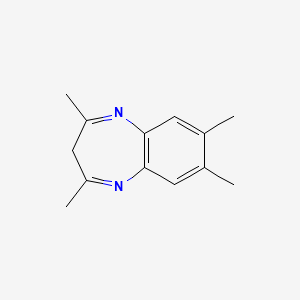
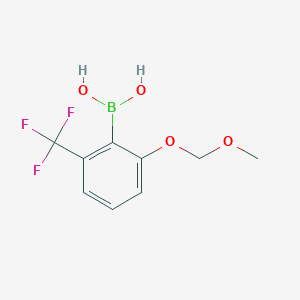
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
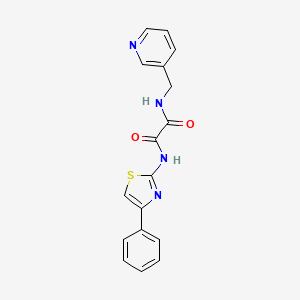
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
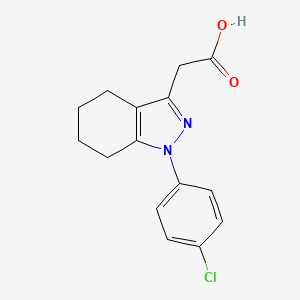
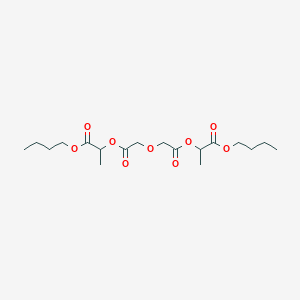
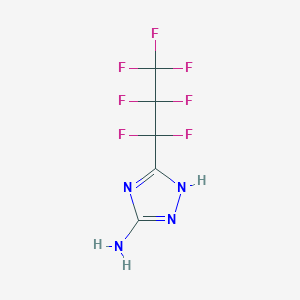
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
